4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide
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Overview
Description
4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is an organic compound that features a hydrazino group, a methoxy-substituted phenyl ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide typically involves multiple steps:
Nitration: The starting material, 2-methoxy-aniline, undergoes nitration to introduce the nitro group at the meta position.
Sulfonation: The nitrated product is then subjected to sulfonation to introduce the sulfonamide group.
Hydrazination: Finally, the sulfonated product is treated with hydrazine to introduce the hydrazino group.
Each of these steps requires specific reaction conditions, such as the use of concentrated sulfuric acid for sulfonation and hydrazine hydrate for hydrazination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Materials Science: Its functional groups can participate in polymerization or cross-linking reactions, contributing to the properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazino-N-phenyl-3-nitro-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.
4-Hydrazino-N-(2-chloro-phenyl)-3-nitro-benzenesulfonamide:
Uniqueness
4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-hydrazinyl-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-22-13-5-3-2-4-11(13)16-23(20,21)9-6-7-10(15-14)12(8-9)17(18)19/h2-8,15-16H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVFAXITWRGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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